3-Methyl-5-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(trifluoromethyl)-1H-indazole is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure and has been extensively studied for its biological and physiological effects.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-5-(trifluoromethyl)-1H-indazole is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl), which is selective for mites . This compound acts as a non-competitive antagonist of GABACl .
Mode of Action
3-Methyl-5-(trifluoromethyl)-1H-indazole interacts with its target, the GABACl, by inhibiting its function . This inhibition causes a paralytic action in the target organism, leading to its death .
Biochemical Pathways
It is known that the compound’s action on the gabacl disrupts the normal functioning of the target organism’s nervous system, leading to paralysis and death .
Result of Action
The molecular and cellular effects of 3-Methyl-5-(trifluoromethyl)-1H-indazole’s action primarily involve the disruption of the target organism’s nervous system. By inhibiting the function of the GABACl, the compound induces paralysis and death in the target organism .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-5-(trifluoromethyl)-1H-indazole in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Methyl-5-(trifluoromethyl)-1H-indazole. One of the areas of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, more studies are needed to investigate the toxicity and safety of this compound, which may be important for its future use in drug development.
Synthesis Methods
The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-indazole involves several steps, including the reaction of 3-methylindazole with trifluoroacetic anhydride, followed by the reaction with a suitable nucleophile. The process yields a product that can be purified using various techniques, such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)-1H-indazole has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. This compound has been studied for its potential use as an anticancer agent, as well as for its activity against other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-7-4-6(9(10,11)12)2-3-8(7)14-13-5/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVCBXYCVALDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)-1H-indazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.